molecular formula C9H13NO B042718 2-((Dimethylamino)methyl)phenol CAS No. 120-65-0

2-((Dimethylamino)methyl)phenol

Cat. No. B042718
CAS RN: 120-65-0
M. Wt: 151.21 g/mol
InChI Key: FUIQBJHUESBZNU-UHFFFAOYSA-N
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Patent
US04212822

Procedure details

0.45 kg of dimethylamine was passed, under normal pressure and at a reaction temperature of 20°-25° C., in the course of 5 hours into a mixture of 1.0 kg of phenol, 0.30 kg of paraformaldehyde and 3.1 kg of methanol and the reaction mixture was then warmed to 60° C. for 1 hour. After distilling off methanol and water in vacuo, 1.551 kg of a mixture which contained 0.242 kg of phenol, 0.605 kg of o-dimethylaminomethylphenol, 0.030 kg of p-dimethylaminomethylphenol, 0.302 kg of bis- and tris-dimethylaminomethylphenol and 0.392 kg of condensation and resinification products was obtained and 0.595 kg (49% of theory, relative to converted phenol), of o-dimethylaminomethylphenol could be obtained from this mixture.
Quantity
0.45 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.3 kg
Type
reactant
Reaction Step One
Quantity
3.1 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]=[O:12]>CO>[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:1][N:2]([CH2:7][C:6]1[CH:5]=[CH:4][CH:9]=[CH:8][C:11]=1[OH:12])[CH3:3]

Inputs

Step One
Name
Quantity
0.45 kg
Type
reactant
Smiles
CNC
Name
Quantity
1 kg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.3 kg
Type
reactant
Smiles
C=O
Name
Quantity
3.1 kg
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off methanol and water in vacuo, 1.551 kg of a mixture which
CUSTOM
Type
CUSTOM
Details
0.242 kg of phenol, 0.605 kg of o-dimethylaminomethylphenol, 0.030 kg of p-dimethylaminomethylphenol, 0.302 kg of bis- and tris-dimethylaminomethylphenol and 0.392 kg of condensation
CUSTOM
Type
CUSTOM
Details
resinification products was obtained

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
CN(C)CC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.